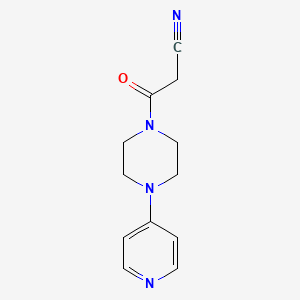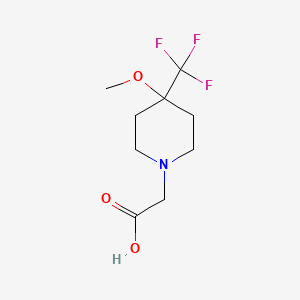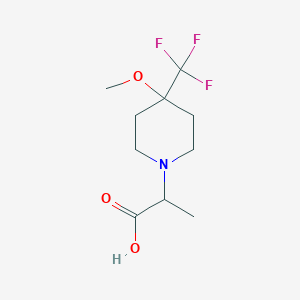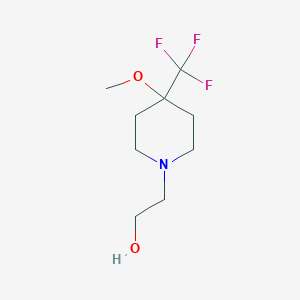
3-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Building Blocks
The compound 3-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one and related azetidinones have been explored for their potential in various chemical transformations. For instance, azetidin-2-ones, prepared through cyclocondensation of chloroketene with imines, were transformed into 3-aryl-2-(ethylamino)propan-1-ols, indicating their utility in synthesizing aminopropanes (Mollet, D’hooghe, & de Kimpe, 2011). Further, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, from 3-benzyloxy-β-lactams, have been used to create new building blocks, demonstrating their versatility in constructing CF3-containing aminopropanes and other heterocycles (Dao Thi et al., 2018).
Antimicrobial Applications
Azetidinone derivatives have shown significant potential in antimicrobial applications. For example, quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives were synthesized and screened for antimicrobial activity against various bacterial and fungal strains, showcasing the compound's role in developing new antibacterial and antifungal agents (Desai & Dodiya, 2014). Similarly, some 3-chloro-4-(substituted phenyl)azetidinones demonstrated potent antibacterial effects, further confirming the therapeutic potential of such derivatives (Mohite & Bhaskar, 2011).
Synthesis of Heterocyclic Compounds
The compound's framework has been utilized in synthesizing various heterocyclic compounds, underlining its importance in medicinal chemistry. For instance, the synthesis of nitrogen and sulfur-containing heterocyclic compounds via microwave-assisted methods showed efficacy in antibacterial activity, highlighting the compound's role in pharmaceutical synthesis (Mistry & Desai, 2006).
Pharmacological Potential
Azetidin-2-one derivatives have been investigated for their pharmacological potential. A study on azetidin-2-ones derived from the dimer of Apremilast highlighted the design and synthesis of these scaffolds due to their biological and pharmacological potencies, indicating their importance in drug discovery (Jagannadham et al., 2019).
Eigenschaften
IUPAC Name |
3-chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO2/c1-2-16-8(9(11,12)13)5-14(6-8)7(15)3-4-10/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBAMHUOTGHTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CN(C1)C(=O)CCCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol](/img/structure/B1477455.png)
![2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477456.png)
![3-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477457.png)




![2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B1477463.png)

![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1477468.png)

